molecular formula C5H7N5O4S2 B12729395 2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate CAS No. 49722-97-6

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate

Cat. No.: B12729395
CAS No.: 49722-97-6
M. Wt: 265.3 g/mol
InChI Key: FLNFWLBPIADEAA-UHFFFAOYSA-N
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Description

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate is a heterocyclic compound with a purine-based structure. It is known for its unique physical and chemical properties, as well as its biological activities. This compound is widely used in various fields of research and industry due to its versatility and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate typically involves the reaction of guanine with sulfur-containing reagents. One common method is the reaction of guanine with thiourea under acidic conditions to yield the desired thione derivative. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.

    Medicine: Investigated for its potential as an antineoplastic agent and its immunosuppressive properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The compound exerts its effects primarily through its interaction with nucleic acids and enzymes. It can inhibit purine metabolism, leading to the disruption of DNA and RNA synthesis. This mechanism is particularly useful in the treatment of certain types of leukemia, where the compound interferes with the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one.

    Thioguanine: 2-Amino-6-mercaptopurine.

    Mercaptopurine: 6-Mercaptopurine.

Uniqueness

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

49722-97-6

Molecular Formula

C5H7N5O4S2

Molecular Weight

265.3 g/mol

IUPAC Name

6-amino-1,7-dihydropurine-2-thione;sulfuric acid

InChI

InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4)

InChI Key

FLNFWLBPIADEAA-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O

Origin of Product

United States

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